1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea is an organic compound that belongs to the class of ureas. This compound features a unique structure with a chlorophenyl group, a dihydropyrrol group, and a tolyl group attached to a central urea moiety. Its distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the isocyanate precursor could be 3-chlorophenyl isocyanate, and the amine could be 3,4-dihydro-2H-pyrrol-5-amine.
Substitution Reactions: The tolyl group can be introduced through a substitution reaction involving a suitable tolyl halide and the urea intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nitrates, and other electrophiles or nucleophiles.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways, enzyme activities, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
1-(3-chlorophenyl)-3-(p-tolyl)urea: Lacks the dihydropyrrol group, which may affect its reactivity and biological activity.
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea: Lacks the chlorophenyl group, potentially altering its chemical properties and applications.
Uniqueness: 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13-7-9-15(10-8-13)21-18(23)22(17-6-3-11-20-17)16-5-2-4-14(19)12-16/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHCABWDECNSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.